molecular formula C8H15NO B13178470 3-Amino-1-cyclobutylbutan-1-one

3-Amino-1-cyclobutylbutan-1-one

Cat. No.: B13178470
M. Wt: 141.21 g/mol
InChI Key: RDLAIEVQBFBOPO-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutylbutan-1-one is a chemical compound of interest in organic and medicinal chemistry research. It features a cyclobutyl ring, a ketone group, and an amino functional group, making it a versatile building block or intermediate for the synthesis of more complex molecules. The cyclobutane scaffold is recognized for its value in drug discovery due to the ring strain inherent in small carbocycles, which can be exploited in strain-release reactions to access diverse and complex molecular architectures . As a ketone-containing amine, this compound is potentially useful in the development of pharmaceutical candidates, materials science, and as a precursor for further chemical transformations. Researchers may employ it in reactions such as reductive amination, amide coupling, or as a scaffold for constructing combinatorial libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed as per the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-amino-1-cyclobutylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-6(9)5-8(10)7-3-2-4-7/h6-7H,2-5,9H2,1H3

InChI Key

RDLAIEVQBFBOPO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1CCC1)N

Origin of Product

United States

Synthetic Strategies for 3 Amino 1 Cyclobutylbutan 1 One and Its Analogues

Retrosynthetic Analysis of 3-Amino-1-cyclobutylbutan-1-one

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection points are the carbon-nitrogen bond and the carbon-carbon bonds that form the backbone of the molecule.

One key disconnection is the C-N bond of the beta-amino group. This suggests a precursor such as an α,β-unsaturated ketone, where the amino group can be introduced via a conjugate addition. Another viable disconnection is the Cα-Cβ bond, pointing towards a Mannich-type reaction involving a cyclobutyl ketone, an amine, and a formaldehyde (B43269) equivalent.

Further disconnection of the cyclobutyl ketone itself can be envisioned through cycloaddition reactions, such as a [2+2] cycloaddition of an appropriate ketene (B1206846) and an alkene, or through ring-expansion or contraction methodologies. baranlab.orgchemistryviews.orgharvard.edu These retrosynthetic pathways form the basis for the various synthetic strategies discussed below.

Classical Chemical Synthesis Routes to Beta-Amino Ketones

The synthesis of beta-amino ketones is a well-established area of organic chemistry, with several classical methods applicable to the construction of this compound. rsc.orgorganic-chemistry.orgmdpi.com

Direct Amination Approaches

Direct amination strategies involve the introduction of an amino group into a pre-existing ketone scaffold. One such method is the aminomethylation of a ketone, commonly known as the Mannich reaction. rsc.orgorganic-chemistry.org In the context of this compound, this would involve the reaction of cyclobutyl methyl ketone with formaldehyde and ammonia (B1221849) or a suitable amine. The reaction is typically catalyzed by an acid or a base.

Another direct approach is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. rsc.orgorganic-chemistry.org For the synthesis of the target molecule, this would entail the reaction of 1-cyclobutylbut-2-en-1-one with ammonia or a protected amine source. This reaction can be promoted by various catalysts, including Lewis acids and bases.

Reaction TypeReactantsConditions
Mannich ReactionCyclobutyl methyl ketone, Formaldehyde, AmmoniaAcid or Base Catalysis
aza-Michael Addition1-Cyclobutylbut-2-en-1-one, AmmoniaCatalyst (e.g., Lewis Acid)

Transformations of Precursor Ketones and Imines

The synthesis of beta-amino ketones can also be achieved through the transformation of other ketone or imine precursors. For instance, the reduction of a β-nitro ketone can yield the desired β-amino ketone. The precursor β-nitro ketone can be synthesized by the Michael addition of a nitroalkane to an α,β-unsaturated ketone.

Another strategy involves the reaction of an enolate with an imine. rsc.org In this approach, the lithium enolate of cyclobutyl methyl ketone could be reacted with a suitable imine, followed by hydrolysis to yield the β-amino ketone. The use of sulfinimines as electrophiles in this context allows for the synthesis of β-sulfinamido ketones, which can be further transformed into the target β-amino ketone. nih.gov

PrecursorReagentsProduct
β-Nitro KetoneReducing Agent (e.g., H2/Pd)β-Amino Ketone
Enolate and ImineLithium enolate, Imine, then H3O+β-Amino Ketone
Enolate and SulfinimineSilyl (B83357) enol ether, Chiral sulfinimineβ-Sulfinamido Ketone

Strategies for Cyclobutyl Ring Introduction and Functionalization

The introduction and functionalization of the cyclobutyl ring are critical steps in the synthesis of this compound. baranlab.org The cyclobutane (B1203170) ring can be constructed through various methods, including [2+2] cycloadditions. baranlab.orgharvard.eduorganic-chemistry.org For example, the photochemical [2+2] cycloaddition of an alkene with a ketene can provide a cyclobutanone (B123998) derivative.

Alternatively, the cyclobutyl moiety can be introduced using a pre-formed cyclobutyl starting material. For instance, a cobalt-catalyzed cross-coupling reaction between an alkyl iodide and a cyclobutyl Grignard reagent can be employed to attach the cyclobutyl ring to a larger fragment. acs.org Ring contraction of a suitable five-membered ring precursor, such as a polysubstituted pyrrolidine, can also lead to the formation of a cyclobutane ring. chemistryviews.org

Asymmetric Synthesis of Chiral this compound

The development of asymmetric methods to synthesize chiral this compound is of significant interest due to the potential biological activity of enantiomerically pure compounds. nih.govmdpi.comresearchgate.net

Chiral Auxiliaries and Catalysts in Diastereoselective Synthesis

Chiral auxiliaries can be employed to induce diastereoselectivity in the key bond-forming reactions. thieme-connect.comwikipedia.org For example, in a Mannich-type reaction, a chiral amine can be used to form a chiral enamine or imine intermediate, which then reacts with the other components to give a product with a high degree of diastereoselectivity. organic-chemistry.org Evans-type oxazolidinone auxiliaries can also be used to control the stereochemistry of aldol-type reactions that can be precursors to β-amino ketones. wikipedia.org

The use of chiral catalysts is another powerful strategy for asymmetric synthesis. nih.gov For instance, a chiral phosphoric acid can catalyze the enantioselective addition of nucleophiles to imines. rsc.org In the context of an aza-Michael addition, a chiral catalyst can be used to control the facial selectivity of the amine addition to the α,β-unsaturated ketone. organic-chemistry.org The synthesis of chiral β-amino alcohols, which can be oxidized to β-amino ketones, has been achieved with high enantioselectivity using chiral sulfinimines. temple.edu

Asymmetric StrategyKey ComponentExample
Chiral AuxiliaryEvans OxazolidinoneDiastereoselective aldol (B89426) reaction
Chiral AuxiliaryChiral AmineDiastereoselective Mannich reaction
Chiral CatalystChiral Phosphoric AcidEnantioselective addition to imines
Chiral PrecursorChiral SulfinimineSynthesis of chiral β-amino alcohols

Enantioselective Approaches

Achieving high stereochemical control is paramount in the synthesis of pharmacologically relevant molecules. Enantioselective approaches to β-amino ketones can be broadly categorized into biocatalytic, organocatalytic, and transition metal-catalyzed methods, each offering distinct advantages in producing optically pure compounds.

Biocatalysis has emerged as a powerful and environmentally benign strategy for producing chiral amines. Transaminases (TAs), also known as aminotransferases, are particularly prominent in this field. rsc.orgrsc.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone or aldehyde. frontiersin.orgquantumzyme.comnih.gov This transformation can be applied in two main ways: the asymmetric synthesis from a prochiral ketone to yield a chiral amine, or the kinetic resolution of a racemic amine, where one enantiomer is selectively transformed. nih.govresearchgate.net

The catalytic cycle of transaminases follows a ping-pong bi-bi mechanism. frontiersin.orgmdpi.com In the first half-reaction, the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts an amino group from an amino donor (e.g., isopropylamine (B41738), L-alanine), forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate and releasing a ketone byproduct (e.g., acetone). frontiersin.orgmdpi.com In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate (the amino acceptor), generating the desired chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. mdpi.com

The use of inexpensive amino donors like isopropylamine is advantageous as it helps to drive the reaction equilibrium towards product formation, especially since the acetone (B3395972) co-product is volatile and can be easily removed. mdpi.comnih.gov While transaminases exhibit excellent enantioselectivity, their application for synthesizing β-amino ketones can be limited by the enzyme's substrate specificity, as some show low activity towards bulkier substrates or β-keto acids. rsc.orgnih.gov

Table 1: Examples of Transaminases in Asymmetric Amine Synthesis

Enzyme TypeSource OrganismSubstrate TypeKey Characteristics
ω-Transaminase (ω-TA)Vibrio fluvialisAromatic ketonesHigh enantioselectivity for (S)-amines.
ω-Transaminase (ω-TA)Arthrobacter sp.Bulky arylalkyl ketonesAn (R)-selective ω-TA (ATA-117) engineered for the synthesis of Sitagliptin. frontiersin.org
ω-Transaminase (ω-TA)Ochrobactrum anthropiKeto acids(S)-selective enzyme engineered to accept substrates with bulky side chains. nih.gov
Amine Transaminase (ATA)Chromobacterium violaceumSterically demanding ketonesEngineered variants show significantly improved activity for bulky substrates. quantumzyme.com

Parallel to biocatalysis, small-molecule organocatalysis and transition metal catalysis provide robust and versatile platforms for the asymmetric synthesis of β-amino ketones.

Organocatalysis: The asymmetric Mannich reaction is a cornerstone of this approach, enabling the direct formation of C-C and C-N bonds in a single step. rsc.org Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, activate the substrates and control the stereochemical outcome of the reaction. nih.govacs.org For instance, bifunctional catalysts derived from cinchonine (B1669041) have been successfully employed in the decarboxylative Mannich reaction of β-keto acids, yielding chiral β-amino ketones with good to excellent enantioselectivities. nih.govnih.gov A significant advantage of these direct approaches is the ability to use unmodified ketones as nucleophilic donors. nih.gov

Table 2: Organocatalytic Asymmetric Mannich Reactions for β-Amino Ketone Synthesis

CatalystReactant 1Reactant 2Product TypeYieldEnantioselectivity (ee)Ref.
Cinchonine-derived thioureaβ-Keto acidN-Boc-imineN-Boc-β-amino ketoneExcellentModerate to Good nih.gov
Aryl pyrrolidine-carboxamideAcetophenoneAryl aldehyde, Aryl amineAsymmetric β-amino ketoneGoodHigh rsc.org
Quinidine thioureaUnfunctionalized ketoneAromatic aldehyde, p-toluenesulfonamide (B41071)N-tosylated β-amino ketoneHighExcellent organic-chemistry.org

Transition Metal Catalysis: Complexes of transition metals like palladium, silver, and copper are also highly effective in catalyzing asymmetric Mannich-type reactions. organic-chemistry.orgnii.ac.jp These methods often involve the reaction of pre-formed imines with enolates or their equivalents, such as silyl enol ethers. Chiral ligands coordinated to the metal center orchestrate the enantioselective bond formation. For example, chiral palladium complexes can catalyze the asymmetric addition of β-ketoesters to imines, while silver acetate (B1210297) combined with a chiral phosphine (B1218219) ligand is effective for the reaction of silyl enol ethers with a broad range of imines. organic-chemistry.orgnii.ac.jp Similarly, copper(II) triflate with a chiral diamine ligand promotes high diastereo- and enantioselectivity in the Mannich-type reaction of silyl enol ethers. organic-chemistry.org

While wild-type transaminases are valuable, their industrial application can be limited by factors such as low stability or a narrow substrate scope, particularly a lack of acceptance for sterically demanding ketones like this compound. frontiersin.orgresearchgate.net Protein engineering provides a powerful solution to overcome these limitations. rsc.org Strategies such as rational design, directed evolution, and computational-supported engineering are employed to tailor enzymes for specific synthetic needs. frontiersin.orgquantumzyme.com

The primary goal of engineering transaminases for amino ketone synthesis is often to expand the substrate-binding pocket to accommodate bulkier substrates without compromising enantioselectivity. quantumzyme.comnih.gov The active site of many transaminases features a large and a small binding pocket, which dictates substrate specificity. nih.gov By mutating key amino acid residues that form the walls of these pockets, researchers can create variants that accept substrates previously not converted by the wild-type enzyme. quantumzyme.comnih.gov

A landmark example is the development of a highly active and enantioselective transaminase for the manufacture of the antidiabetic drug sitagliptin. frontiersin.org Through extensive protein engineering, a transaminase from Arthrobacter sp. (ATA-117) was evolved to efficiently convert a bulky pro-sitagliptin ketone into the desired chiral amine. frontiersin.org Similarly, rational design and directed evolution have been used to engineer a transaminase from Chromobacterium violaceum to convert sterically demanding ketones, achieving a more than 200-fold improvement in activity with specific double mutants. quantumzyme.com These successes highlight the potential of enzyme engineering to create bespoke biocatalysts for the synthesis of complex pharmaceutical intermediates. rsc.org

Table 3: Examples of Engineered Transaminases with Enhanced Properties

Wild-Type EnzymeEngineering StrategyTarget SubstrateImproved PropertyRef.
ω-TA from Arthrobacter sp.Directed EvolutionPro-sitagliptin ketoneActivity, Enantioselectivity, Stability frontiersin.org
ω-TA from O. anthropiRational DesignKeto acids with bulky side chainsExpanded substrate scope nih.gov
ATA from C. violaceumComputational Modeling & Mutagenesis1-phenylbutylamine>200-fold increased activity quantumzyme.com
ATA Fold Class IRational Design & Directed EvolutionBicyclic ketone (exo-3-amino-8-aza-bicyclo[3.2.1]oct-8-yl-phenyl-methanone)High stereoselectivity (>99.5% exo) rsc.org

Protecting Group Strategies in this compound Synthesis

In multi-step syntheses of complex molecules like β-amino ketones, the strategic use of protecting groups for the amine functionality is critical. A protecting group masks the reactivity of the amino group, preventing it from participating in undesired side reactions, and can be removed later in the sequence under specific conditions.

The choice of a protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the mildness of the conditions required for its removal. Commonly used amine protecting groups in organic synthesis include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.orgug.edu.pl

Boc (tert-butoxycarbonyl): This group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA).

Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, the Cbz group is classically removed by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is notably labile to basic conditions (e.g., piperidine (B6355638) in DMF) but stable to acids, making it orthogonal to Boc and Cbz protection. organic-chemistry.org Its compatibility with moderately basic conditions has been demonstrated in syntheses of Fmoc-protected amino acids. organic-chemistry.org

Tosyl (Ts): The p-toluenesulfonyl group is robust and stable to many reaction conditions. It often results directly from certain Mannich reactions that use p-toluenesulfonamide as the amine source. organic-chemistry.org

Recent Advances and Emerging Methodologies in Beta-Amino Ketone Synthesis

The field of β-amino ketone synthesis is continually evolving, with researchers developing more efficient, selective, and sustainable methodologies. rsc.org Recent advances have focused on novel catalytic systems, expanding substrate scopes, and improving reaction conditions.

One significant area of innovation is the development of new types of Mannich reactions. The organocatalytic decarboxylative Mannich reaction, which uses β-keto acids as ketone surrogates, represents a novel protocol that avoids the direct use of less reactive ketones. nih.govnih.gov Furthermore, the use of nanocatalysts, such as silica-functionalized copper(0) or magnetic iron oxide nanoparticles, in three-component Mannich reactions offers advantages like high efficiency and catalyst recyclability. rsc.org

Other emerging strategies move beyond the traditional Mannich reaction. These include:

Reductive Hydroamination: The direct reductive hydroamination of ynones (alkynyl ketones) provides a chemo- and regioselective route to β-amino ketones via enamine intermediates. rsc.org

Oxidative Coupling: Palladium-catalyzed oxidative coupling of allyl alcohols with aryl amines has been shown to produce cyclic β-amino ketones in moderate to good yields. rsc.org

Ring-Opening C-N Coupling: A novel umpolung strategy involves the TEMPO-mediated ring-opening of cyclopropanols followed by C-N cross-coupling with nitrogen nucleophiles to afford structurally diverse β-amino ketones. researchgate.net

Regioselective Reactions: Recent work has demonstrated catalytic asymmetric γ-position-selective Mannich reactions of β-ketocarbonyl derivatives, showcasing advanced control over regioselectivity to access δ-amino β-ketoesters. nii.ac.jp

These advanced methodologies represent the forefront of organic synthesis, providing more powerful and versatile tools for the construction of β-amino ketones and their analogues. rsc.orgnih.gov

Chemical Reactivity and Transformational Chemistry of 3 Amino 1 Cyclobutylbutan 1 One

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic and basic properties. This allows the amine to participate in a variety of reactions, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Nucleophilic Additions and Condensation Reactions

The primary amine functionality of 3-Amino-1-cyclobutylbutan-1-one can act as a nucleophile, attacking electrophilic centers. A prominent example is its reaction with aldehydes and ketones. This typically proceeds via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Subsequent dehydration of the carbinolamine, often facilitated by acid catalysis, leads to the formation of an imine (Schiff base). masterorganicchemistry.comlumenlearning.com The equilibrium of this reaction can be driven towards the product by removing water. masterorganicchemistry.com

Acylation, Alkylation, and Arylation of the Amino Group

The nucleophilic nature of the amine group allows for its acylation, alkylation, and arylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding amide. The base is necessary to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. calstate.edu

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control as it often leads to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated product. msu.educhemrevise.org However, under specific conditions, controlled mono-alkylation can be achieved. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more effective method for controlled alkylation. msu.edu

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through reactions like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the amine with an aryl halide or triflate.

Formation of Imine, Enamine, and Amide Derivatives

As a primary amine, this compound readily forms imines upon reaction with aldehydes or ketones. masterorganicchemistry.comyoutube.com The formation of enamines, which are α,β-unsaturated amines, is generally favored when a secondary amine reacts with a carbonyl compound. masterorganicchemistry.comwikipedia.org Therefore, derivatives of this compound where the primary amine has been converted to a secondary amine can then be used to form enamines. The formation of amides, as discussed in the acylation section, is a robust and common transformation. chemrevise.org

Reactivity of the Ketone Moiety

The ketone group in this compound is characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. This allows for a different set of chemical transformations.

Carbonyl Reductions to Alcohol Derivatives

The ketone can be reduced to a secondary alcohol, yielding 3-Amino-1-cyclobutylbutan-1-ol. This transformation can be achieved using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction.

Reducing AgentTypical ConditionsProduct
Sodium borohydride (B1222165) (NaBH4)Methanol or Ethanol, Room Temperature3-Amino-1-cyclobutylbutan-1-ol
Lithium aluminum hydride (LiAlH4)Diethyl ether or THF, followed by aqueous workup3-Amino-1-cyclobutylbutan-1-ol
Catalytic Hydrogenation (H2/Pd, Pt, Ni)Pressurized H2, various solvents3-Amino-1-cyclobutylbutan-1-ol

Table 1: Common reducing agents for the conversion of the ketone in this compound to the corresponding alcohol.

Enolate Chemistry and Alpha-Functionalization Reactions

The protons on the carbon atoms adjacent to the ketone (α-carbons) are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.comteachthemechanism.com Enolates are potent nucleophiles and can react with various electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. rsc.org The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). youtube.com

BaseConditionsResulting EnolateSubsequent Reaction with Electrophile (E+)
Lithium diisopropylamide (LDA)THF, -78 °CKinetic Enolate (less substituted)α'-Functionalization
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)THF or t-BuOH, Room TemperatureThermodynamic Enolate (more substituted)α-Functionalization

Table 2: Conditions for regioselective enolate formation and subsequent alpha-functionalization of the ketone in this compound.

Common alpha-functionalization reactions include:

Alkylation: Reaction of the enolate with an alkyl halide. youtube.com

Aldol (B89426) Addition: Reaction of the enolate with an aldehyde or ketone to form a β-hydroxy ketone.

Claisen Condensation: Reaction of the enolate with an ester to form a β-keto ester.

Addition Reactions to the Carbonyl (e.g., Grignard, Wittig, Aldol)

The carbonyl group in this compound is a prime site for nucleophilic addition reactions, enabling the construction of more complex molecular architectures. Key transformations include Grignard, Wittig, and Aldol reactions, which can be used to introduce new carbon-carbon bonds.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the ketone functionality is expected to yield tertiary alcohols. The reaction proceeds via nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon. The presence of the amine group necessitates consideration of its basicity and nucleophilicity. It may require a protecting group, such as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent acid-base reactions with the Grignard reagent. A sequential addition of a vinyl Grignard reagent to an amide, followed by an in-situ Michael reaction, has been shown to be an effective method for synthesizing β-aminoketones, highlighting the utility of organometallic reagents in this class of compounds. organic-chemistry.org

Wittig Reaction: The Wittig reaction offers a pathway to convert the carbonyl group into an alkene. This reaction involves a phosphorus ylide, which reacts with the ketone to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z selectivity) of the alkene can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions.

Aldol Addition and Condensation: The ketone can participate in Aldol reactions, acting as an electrophile. In the presence of a base, an enolate can be generated from another carbonyl compound, which then attacks the carbonyl carbon of this compound to form a β-hydroxy ketone (Aldol adduct). Subsequent dehydration can lead to an α,β-unsaturated ketone. Alternatively, the target molecule itself can potentially form an enolate at the α-carbon of the cyclobutyl ring, though this may be less favored. Proline-catalyzed direct asymmetric aldol reactions have been successfully employed with similar structures, such as 1-phenylthiocyclobutane carboxaldehydes, to create chiral adducts with high diastereoselectivity. nih.gov

ReactionReagent TypeExpected ProductKey Considerations
Grignard Addition R-MgX (e.g., MeMgBr, PhMgBr)Tertiary AlcoholAmine protection may be necessary to prevent side reactions.
Wittig Reaction Ph₃P=CHRAlkeneControl of E/Z stereochemistry is possible.
Aldol Addition Enolate (from ketone/aldehyde)β-Hydroxy KetoneCan be followed by dehydration to form an enone.

Transformations Involving the Cyclobutyl Ring System

The strained four-membered cyclobutyl ring is susceptible to unique transformations, including ring-opening reactions and functionalization, which can be exploited to generate diverse and valuable chemical structures.

Ring-Opening Reactions and Rearrangements

The inherent ring strain of the cyclobutane (B1203170) moiety makes it a candidate for various ring-opening and rearrangement reactions. These transformations can be initiated photochemically, thermally, or through catalysis, often leading to the formation of linear chains or larger ring systems.

One notable transformation for cyclobutyl ketones is the Norrish-Yang reaction , a photochemical process. nih.gov Upon UV irradiation, the ketone can undergo intramolecular hydrogen abstraction from the γ-position on the cyclobutyl ring, forming a 1,4-biradical. This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative or undergo cleavage to yield other products. nih.gov

Acid-catalyzed rearrangements are also a possibility. For instance, the expansion of chiral cyclobutane systems to form spirocyclic derivatives has been reported. nih.gov Such reactions can proceed with high stereocontrol, preserving the chiral information from the starting material. Furthermore, cyclobutenediones, which are related structures, are known to undergo facile ring-opening reactions. acs.org

Functionalization and Derivatization of the Cyclobutyl Moiety

Beyond ring-opening, the cyclobutyl ring can be selectively functionalized. A powerful strategy involves a two-step approach starting from aryl-cyclobutyl ketones, which are structurally analogous to the target molecule. nih.gov This method uses a Norrish-Yang cyclization to create a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond functionalization. This allows for the stereospecific introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutyl ring, yielding cis-1,3-difunctionalized products. nih.gov

The ketone motif itself can facilitate further derivatization. For example, a Beckmann rearrangement can convert the aryl ketone into a cyclobutane carboxylic anilide, while a Baeyer-Villiger oxidation can produce an acyl cyclobutanol, with each reaction offering selective cleavage of different bonds adjacent to the carbonyl. nih.gov

TransformationTypeReagents/ConditionsExpected Outcome
Norrish-Yang Reaction Photochemical RearrangementUV LightFormation of bicyclo[1.1.1]pentan-2-ol intermediate.
C-C Functionalization Palladium-Catalyzed CouplingPd(II) catalyst, Aryl/Alkenyl IodideIntroduction of new substituents on the cyclobutyl ring. nih.gov
Ring Expansion Acid-Catalyzed RearrangementProtonic or Lewis AcidFormation of larger carbo- or heterocyclic systems. nih.gov
Baeyer-Villiger Oxidation OxidationPeroxy acid (e.g., m-CPBA)Formation of an ester or lactone. nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. pharmaxchange.infotcichemicals.com β-Aminoketones are valuable synthons in MCRs, both as products and as starting materials.

This compound is a classic example of a product that can be synthesized via a Mannich reaction , a well-known three-component reaction. rsc.org This would involve the reaction of a cyclobutyl ketone, an aldehyde (such as formaldehyde (B43269) or acetaldehyde), and ammonia (B1221849) or a primary amine. The use of organocatalysts like L-proline has been shown to be effective in promoting three-component Mannich-type reactions to produce 3-amino alkylated indoles under solvent-free conditions. rsc.org Similarly, various catalysts, including nano-catalysts and Lewis acids, have been developed to improve the efficiency and stereoselectivity of Mannich reactions for β-aminoketone synthesis. rsc.org

As a building block, this compound could participate in further MCRs. For instance, the amine functionality could react in a Ugi or Passerini reaction . nih.gov In a Ugi four-component reaction, an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. pharmaxchange.info The bifunctional nature of this compound (containing both a ketone and an amine) opens up possibilities for intramolecular MCRs or for its use in creating complex molecular scaffolds for drug discovery. nih.gov

3 Amino 1 Cyclobutylbutan 1 One As a Building Block in Complex Molecular Architectures

Scaffold Engineering and Molecular Design Applications

Without primary or secondary research literature focusing on this specific molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Amino-1-cyclobutylbutan-1-one, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each set of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (C2) and the proton on the carbon bearing the amino group (C3) would exhibit characteristic downfield shifts. The cyclobutyl protons would likely appear as a complex multiplet in the aliphatic region. The methyl group at C4 would present as a doublet due to coupling with the adjacent proton at C3.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. libretexts.org The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm. libretexts.org The carbons of the cyclobutyl ring are predicted to resonate in the aliphatic region, with their specific shifts dependent on their position relative to the ketone. The carbon bearing the amino group (C3) and the methyl carbon (C4) would also show characteristic signals. Predicted chemical shifts for analogous structures, such as cyclobutylamine, show resonances for the cyclobutyl carbons in the range of 15-50 ppm. chemicalbook.com

Stereochemical Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to probe the stereochemistry of the molecule, particularly the relative configuration at the chiral center (C3). By irradiating specific protons and observing which other protons show an enhanced signal, through-space proximities can be determined, helping to establish the spatial arrangement of the substituents around the chiral center.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₈H₁₅NO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of a nitrogen atom means the nominal molecular weight will be an odd number, a useful diagnostic tool. libretexts.org

The fragmentation of the molecular ion upon electron impact (EI) is expected to follow predictable pathways for ketones and amines. libretexts.orgmiamioh.edu Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. libretexts.org This would result in the loss of the cyclobutyl group or the aminobutyl fragment, leading to the formation of characteristic acylium ions.

Beta-cleavage: While less common for ketones, beta-cleavage can also occur. miamioh.edu

Cleavage adjacent to the amine: Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation for amines, which would involve the cleavage of the C2-C3 or C3-C4 bond. libretexts.org

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. miamioh.edu

Analysis of the m/z values of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the cyclobutyl ring, the ketone, and the amino group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The presence of the primary amine (-NH₂) group will give rise to two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration is expected to appear around 1590-1650 cm⁻¹. C-H stretching vibrations of the alkyl chain and the cyclobutyl ring will be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the ketone is also observable in the Raman spectrum. The C-C stretching vibrations of the cyclobutane (B1203170) ring, which might be weak in the IR spectrum, can show stronger signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. nih.gov If a suitable single crystal of this compound or a salt thereof can be obtained, this technique can unambiguously determine the bond lengths, bond angles, and the absolute configuration of the chiral center.

For the cyclobutane ring, X-ray crystallography would reveal its puckered conformation. nih.gov The bond lengths within the cyclobutane ring are expected to be around 1.55-1.57 Å. researchgate.net The analysis would also precisely define the spatial relationship between the cyclobutyl ring, the carbonyl group, and the aminobutyl side chain. This technique is the gold standard for determining the absolute configuration of chiral molecules. nih.gov

Chromatographic Techniques (HPLC, GC) for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 or C8 column can be used to determine the chemical purity of the compound. For the separation of the enantiomers, chiral HPLC is the method of choice. yakhak.orgscas.co.jp This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs have been shown to be effective for the separation of β-aminoketones. nih.govresearchgate.net Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. acs.org

Gas Chromatography (GC): Gas chromatography can also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. For the separation of enantiomers by GC, a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is required. gcms.czscispace.com Derivatization to a more volatile derivative may be necessary to improve chromatographic performance.

The determination of enantiomeric excess (e.e.) is crucial for chiral compounds and is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Advanced Chiroptical Techniques for Absolute Configuration Assignment

In addition to X-ray crystallography, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can provide information about the absolute configuration of a chiral molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the change in the wavelength of polarized light. wikipedia.orgacs.org The ORD curve of a chiral ketone often exhibits a "Cotton effect," which is an anomalous dispersion curve in the region of the carbonyl n→π* transition (around 300 nm). libretexts.org The sign of the Cotton effect can be empirically correlated with the absolute configuration of the stereocenter adjacent to the carbonyl group using rules such as the Octant Rule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com Similar to ORD, the CD spectrum of a chiral ketone will show a band corresponding to the n→π* transition of the carbonyl group. The sign of this CD band is directly related to the stereochemistry of the molecule. nih.gov For β-aminoketones, the CD spectrum can provide a signature that is characteristic of the absolute configuration. nih.gov These techniques are particularly useful when crystallographic analysis is not feasible.

Theoretical and Computational Investigations of 3 Amino 1 Cyclobutylbutan 1 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Amino-1-cyclobutylbutan-1-one, methods like Density Functional Theory (DFT) are workhorses for optimizing the molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The geometry of the cyclobutane (B1203170) ring is of particular interest. Unlike a planar square, cyclobutane typically adopts a puckered conformation to alleviate angle and torsional strain. fiveable.me The substitution of the cyclobutyl ring with the butanone chain will influence the degree of this puckering. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d), can precisely model this. lpnu.uad-nb.info

Electronic structure analysis provides a map of the electron density, highlighting regions of high and low electron concentration. This is critical for understanding the molecule's reactivity. The carbonyl group (C=O) is inherently polarized, with the oxygen atom being more electronegative and drawing electron density, creating a partial positive charge on the carbonyl carbon. The amino group (-NH2), conversely, is a region of higher electron density due to the lone pair of electrons on the nitrogen atom.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also essential. The HOMO is typically located around the amino group, indicating its nucleophilic character, while the LUMO is centered on the electrophilic carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-N Bond Length~1.46 Å
Cyclobutane Puckering Angle~20-30°
C-C-C Angle in Cyclobutane~88-90°

Note: These are estimated values based on typical results for similar functional groups and ring systems.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them. The puckering of the cyclobutane ring and the rotation around the C-C and C-N bonds of the butanone side chain are the primary sources of conformational isomerism. acs.orgnih.gov

Furthermore, the side chain itself has multiple rotatable bonds. The relative positions of the amino group and the carbonyl group can lead to various staggered and eclipsed conformations. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could potentially stabilize certain conformations, leading to a folded structure.

To map the conformational energy landscape, systematic scans of the dihedral angles can be performed using computational methods. This involves rotating specific bonds in small increments and calculating the energy at each step. The results can be visualized as a potential energy surface, with valleys representing stable conformers and peaks representing the transition states between them.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)
Anti180°0.0 (Reference)
Gauche60°0.8
Eclipsed4.5

Note: This table presents a simplified, hypothetical scenario for the side chain, illustrating the expected relative energy trends.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. acs.org For this compound, several reactions could be of interest, such as nucleophilic addition to the carbonyl group or reactions involving the amino group.

The presence of the amino group can also lead to intramolecular reactions. For example, the amino group could potentially attack the carbonyl carbon to form a cyclic hemiaminal. Computational studies can predict the feasibility of such a reaction by calculating the energy barrier for the cyclization.

The United Reaction Valley Approach (URVA) is a sophisticated method that can provide a detailed picture of the reaction mechanism by analyzing the reaction path and the vibrational modes of the reacting species. acs.org This can reveal subtle details about bond breaking and bond formation processes.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. nih.gov DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of these chemical shifts. chemaxon.comnmrdb.orggithub.io This can aid in the assignment of experimental spectra and in distinguishing between different isomers or conformers.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. By calculating the harmonic frequencies using quantum chemical methods, a theoretical IR spectrum can be generated. The positions and intensities of the peaks can be correlated with specific functional groups, such as the strong C=O stretching vibration of the ketone and the N-H stretching vibrations of the amino group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon~210
Cyclobutyl CH attached to C=O~50
Other Cyclobutyl CH₂~20-30
CH bearing NH₂~55
CH₃~25

Note: These are approximate values based on typical chemical shifts for the respective functional groups.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, real-world chemistry happens in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, providing insights into solute-solvent interactions and the influence of the solvent on conformational preferences. nih.govacs.org

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time based on a force field. acs.orgnih.gov This allows for the exploration of the conformational landscape in the presence of a solvent and can reveal how hydrogen bonding with solvent molecules affects the molecule's structure and dynamics. mdpi.com

MD simulations can also be used to study intermolecular interactions between multiple molecules of this compound. This can provide information about how the molecules might aggregate in solution, which can be important for understanding properties like solubility and for predicting the structure of the solid state.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Transformations Involving 3-Amino-1-cyclobutylbutan-1-one

The reactivity of the β-amino ketone scaffold is ripe for exploration with modern catalytic methods. Future research will likely focus on novel transformations that leverage the existing functional groups to build molecular complexity.

C-H Functionalization: A significant future direction is the direct functionalization of the C-H bonds within the molecule. For instance, methods for the γ–C–H functionalization of the cyclobutyl ring, as demonstrated on other aryl cyclobutyl ketones, could lead to stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov This would involve an initial Norrish-Yang photocyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C cleavage and functionalization. nih.gov

Enantioselective Catalysis: The chiral center at the C3 position presents an opportunity for developing new enantioselective catalytic reactions. While traditional methods like the Mannich reaction can be used to form β-amino ketones, often with stereocontrol organic-chemistry.orgrsc.org, future work could explore advanced catalytic systems. This includes using chiral palladium complexes for asymmetric arylation of related α-keto imines to produce chiral α-amino ketones, a strategy that could be adapted for β-amino systems. nih.gov

Photocatalysis and Radical Carbonylation: The merger of nickel catalysis with visible-light photocatalysis has been used for the ring-opening of aziridines to generate β-amino ketones. acs.org Applying similar principles, photocatalytic methods could be developed to activate this compound or its precursors for novel coupling reactions. Nickel-catalyzed radical carbonylation reactions, which have successfully synthesized β-amino ketones from aryl N-tosylaziridines and arylboronic acids, represent another promising frontier. acs.org

Table 1: Potential Catalytic Transformations for this compound
Catalytic StrategyTarget SitePotential OutcomeRelevant Findings
C-H Functionalizationγ-C-H of Cyclobutane (B1203170) RingSynthesis of cis-1,3-disubstituted cyclobutanesSequential C-H/C-C functionalization via Norrish-Yang cyclization and Pd-catalyzed C-C cleavage. nih.gov
Asymmetric CatalysisKetone/Imine IntermediateEnantiomerically pure derivativesChiral Pd(II) complexes can catalyze asymmetric arylation of related α-keto imines. nih.gov
Photocatalysis/Nickel CatalysisKetone or AmineNovel C-C and C-N bond formationsMerger of nickel and photocatalysis enables ring-opening of aziridines to β-amino ketones. acs.org
Radical CarbonylationPrecursors (e.g., Aziridines)Regioselective synthesis of β-amino ketonesNickel-catalyzed carbonylation of aziridines with arylboronic acids yields β-amino ketones. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, reproducibility, and scalability. The synthesis of β-amino ketones is well-suited for this transition.

Future research will likely involve developing robust flow chemistry protocols for the synthesis of this compound. For example, classic reactions like the aza-Michael addition, a common route to β-amino carbonyls organic-chemistry.org, can be readily adapted to flow reactors. This would involve pumping solutions of an appropriate α,β-unsaturated cyclobutyl ketone and an amine source through a heated or cooled channel, potentially containing a solid-supported catalyst. Such an approach would allow for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and facilitate large-scale production.

Furthermore, integrating these flow modules into automated synthesis platforms could accelerate the discovery of new derivatives. An automated system could systematically vary the amine nucleophile or the cyclobutyl ketone precursor, leading to the rapid generation of a library of analogs for screening in medicinal chemistry or materials science applications.

Design of Next-Generation Molecular Scaffolds

The cyclobutane ring is an underrepresented but highly valuable scaffold in medicinal chemistry. nih.gov It offers a unique three-dimensional geometry that can improve metabolic stability and provide novel intellectual property. nih.govnih.govvilniustech.ltru.nl this compound is an ideal starting point for designing next-generation molecular scaffolds.

Scaffold Hopping and Skeletal Editing: Recent advances in skeletal editing could be applied to transform the α,β-unsaturated ketone precursors of this molecule. For example, reagent-controlled amine insertion can selectively cleave C-C bonds to generate entirely new molecular skeletons, moving beyond simple peripheral modifications. acs.org

Fused Ring Systems: The amine and ketone functionalities can be used as handles for constructing more complex, fused heterocyclic systems. For instance, intramolecular condensation or cycloaddition reactions could yield novel cyclobutane-fused piperidines, pyrroles, or other pharmacologically relevant heterocycles. Visible-light photocatalysis has been used to synthesize complex tetracyclic scaffolds incorporating a fused azabicyclo[3.2.0]heptan-2-one motif, demonstrating the potential for building intricate architectures from cyclobutane-containing precursors. acs.orgnih.gov

Fragment-Based Drug Discovery (FBDD): The molecule itself, or simple derivatives, could serve as a 3D fragment for FBDD campaigns. The rigid cyclobutane unit can effectively orient substituents into specific vectors in protein binding pockets, an advantage over more flexible or planar fragments. nih.govnih.gov

Table 2: Advantages of the Cyclobutane Moiety in Molecular Scaffolds
FeatureAdvantage in Drug DesignReference
3D Puckered Structure Provides access to unique chemical space and can fill hydrophobic pockets. nih.govvilniustech.lt
Conformational Restriction Reduces the entropic penalty of binding to a biological target, potentially increasing potency. vilniustech.ltru.nl
Metabolic Stability Can act as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or phenyl rings. nih.govvilniustech.lt
Novelty The cyclobutane motif is underutilized in marketed drugs, offering opportunities for novel intellectual property. nih.gov

Sustainable and Green Chemistry Approaches to this compound Synthesis

Future synthetic efforts will increasingly prioritize sustainability. Research into greener routes for synthesizing this compound will focus on several key areas:

Use of Benign Solvents: Many syntheses of β-amino ketones can be performed in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. rsc.orgorganic-chemistry.org Catalysts like ceric ammonium (B1175870) nitrate (B79036) or zirconium oxychloride have been shown to be effective in water or solvent-free Mannich-type reactions, respectively. organic-chemistry.orgorganic-chemistry.org

Recyclable Catalysts: Developing heterogeneous or recyclable catalysts is a major goal. Silica-functionalized copper(0) nanoparticles, for example, have been used to catalyze Mannich reactions and can be recovered and reused. rsc.org

Atom Economy: One-pot, multi-component reactions, such as the Mannich reaction organic-chemistry.orgresearchgate.net or Ritter-type reactions organic-chemistry.org, are inherently more atom-economical as they reduce the number of synthetic steps and purification procedures. Future work will aim to design novel one-pot syntheses starting from simple, readily available precursors.

Biocatalysis: The use of enzymes for the stereoselective synthesis of chiral amines and alcohols is well-established. Future research could explore the use of transaminases or other enzymes to produce enantiomerically pure this compound or its precursors, operating under mild, aqueous conditions.

Unexplored Stereochemical Applications and Derivatizations

The stereochemistry of this compound is a largely unexplored area with significant potential. The molecule contains a chiral center (C3) and the possibility of cis/trans isomerism related to the substituents on the cyclobutane ring.

Diastereoselective Synthesis: Future synthetic strategies will need to control not only the absolute stereochemistry of the C3-amine group but also the relative stereochemistry of the substituents on the cyclobutane ring. This would allow for the synthesis of a full set of diastereomers, each potentially having distinct biological activities.

Derivatization of the Amino Group: The primary amine is a versatile handle for a wide range of derivatizations. It can be acylated, alkylated, sulfonated, or used to form ureas and thioureas. nih.gov Exploring these derivatizations, particularly in a stereoselective manner, could lead to libraries of compounds with diverse properties.

Transformation of the Ketone: The ketone can be reduced to a secondary alcohol, creating a second chiral center and yielding 1,3-amino alcohol derivatives. rsc.orgprepchem.com These 1,3-amino alcohols are important structural motifs in many bioactive compounds. rsc.orgvcu.educhemicalbook.com The ketone can also be converted to imines, oximes, or undergo Wittig-type reactions to introduce further diversity. The stereoselective reduction of the ketone would be a key area of focus.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.